- Catalytic O-methylation of phenols with dimethyl carbonate to aryl methyl ethers using [BMIm]Cl, Green Chemistry, 2005, 7(2), 97-99

Cas no 91-16-7 (Veratrole)

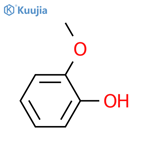

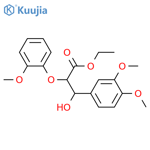

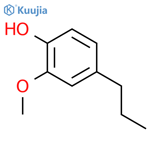

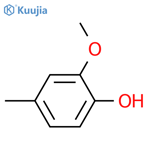

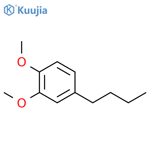

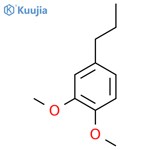

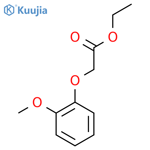

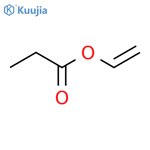

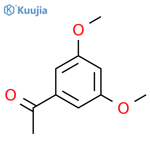

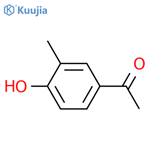

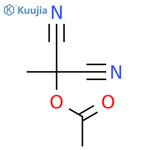

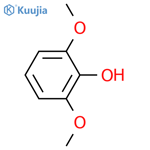

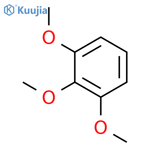

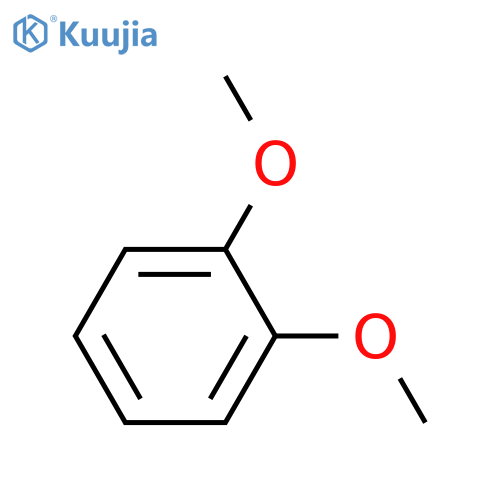

Veratrole structure

Nombre del producto:Veratrole

Número CAS:91-16-7

MF:C8H10O2

Megavatios:138.163802623749

MDL:MFCD00008357

CID:34589

PubChem ID:7043

Veratrole Propiedades químicas y físicas

Nombre e identificación

-

- 1,2-Dimethoxybenzene

- PYROCATECHOL DIMETHYL ETHER

- O-DIMETHOXYBENZENE

- VERATROL

- VERATROLE

- 1,2-dimethoxy-benzen

- 1,2-Dimethoxybenzene (veratroI)

- 1,2-Dimethoxybenzene (Veratrol)

- 1,2-Dimethoxybenzene (veratrole)

- Guaiacol methylether

- GUAIACOL METHYLETHER(RG)

- 1,2-Dimethoxy-benzene

- 2-methoxyanisole

- Brenzkatechindimethylether

- Catechol Dimethyl Ether

- Benzene, 1,2-dimethoxy-

- O,O-Dimethyl catechol

- 2-Dimethoxybenzol

- Benzene, o-dimethoxy-

- Synthol

- Methyl guaiacol

- Dimethylether pyrokatechinu

- o-dimethoxy-benzene

- Orthodimethoxybenzene

- FEMA No. 3799

- DIMETHOXYBENZENE

- 1,2-dimethoxy benzene

- Dimethylether pyrokatechinu [Czech]

- AI3

- 1,2-Dimethoxybenzene (ACI)

- Benzene, o-dimethoxy- (8CI)

- Methylguaiacol

- NSC 16934

- O,O-Dimethylcatechol

- o-Hydroquinone dimethyl ether

- o-Methoxyanisole

- Veratrole,99%

- Guaiacol Imp. C (EP): 1,2-Dimethoxybenzene

- Veratrole

-

- MDL: MFCD00008357

- Renchi: 1S/C8H10O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3

- Clave inchi: ABDKAPXRBAPSQN-UHFFFAOYSA-N

- Sonrisas: O(C)C1C(OC)=CC=CC=1

- Brn: 1364621

Atributos calculados

- Calidad precisa: 138.06800

- Masa isotópica única: 138.06808

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 10

- Cuenta de enlace giratorio: 2

- Complejidad: 81.3

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de constructos de variantes mutuas: nothing

- Superficie del Polo topológico: 18.5

- Carga superficial: 0

- Xlogp3: 1.6

Propiedades experimentales

- Color / forma: Crystals or liquids at room temperature.

- Denso: 1.084 g/mL at 25 °C(lit.)

- Punto de fusión: 15 °C (lit.)

- Punto de ebullición: 206-207 °C(lit.)

- Punto de inflamación: Fahrenheit: 161.6 ° f < br / > Celsius: 72 ° C < br / >

- índice de refracción: n20/D 1.533(lit.)

- Disolución: 6.69g/l insoluble

- Coeficiente de distribución del agua: Soluble in alcohol, diethyl ether, acetone, and methanol. Slightly soluble in water.

- PSA: 18.46000

- Logp: 1.70380

- FEMA: 3799

- Disolución: Slightly soluble in water, soluble in ethanol, diethyl ether and other organic solvents and oils.

- Merck: 9956

Veratrole Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H302

- Declaración de advertencia: P264-P270-P301+P312+P330-P501

- Número de transporte de mercancías peligrosas:NA 1993 / PGIII

- Wgk Alemania:1

- Código de categoría de peligro: 22

- Instrucciones de Seguridad: S36-S23

- Rtecs:CZ6475000

-

Señalización de mercancías peligrosas:

- TSCA:Yes

- Condiciones de almacenamiento:Sealed in dry,Room Temperature

- Términos de riesgo:R20/21/22

- Toxicidad:LD50 in rats, mice (mg/kg): 1360, 2020 orally (Jenner)

Veratrole Datos Aduaneros

- Código HS:29093090

- Datos Aduaneros:

China Customs Code:

2909309090Overview:

2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Veratrole PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-16122-2.5g |

1,2-dimethoxybenzene |

91-16-7 | 95.0% | 2.5g |

$27.0 | 2025-03-21 | |

| Life Chemicals | F1908-0109-10g |

1,2-dimethoxybenzene |

91-16-7 | 95%+ | 10g |

$84.0 | 2023-09-07 | |

| Life Chemicals | F1908-0109-1g |

1,2-dimethoxybenzene |

91-16-7 | 95%+ | 1g |

$21.0 | 2023-09-07 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11985-1000g |

Veratrole, 99% |

91-16-7 | 99% | 1000g |

¥1320.00 | 2023-03-16 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | V108546-500g |

Veratrole |

91-16-7 | ≥99% | 500g |

¥174.90 | 2023-08-31 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001445-100g |

1,2-Dimethoxybenzene |

91-16-7 | ≥98% | 100g |

¥38.00 | 2024-07-09 | |

| Apollo Scientific | OR4907-100g |

1,2-Dimethoxybenzene |

91-16-7 | 97% | 100g |

£37.00 | 2023-09-02 | |

| Alichem | A019089449-1000g |

1,2-Dimethoxybenzene |

91-16-7 | 97% | 1000g |

$156.00 | 2023-08-31 | |

| MedChemExpress | HY-B1812-10mM*1mLinDMSO |

1,2-Dimethoxybenzene |

91-16-7 | 99.46% | 10mM*1mLinDMSO |

¥550 | 2023-07-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V70240-100g |

1,2-Dimethoxybenzene |

91-16-7 | 97% | 100g |

¥36.0 | 2023-09-06 |

Veratrole Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Methanol , Ammonium acetate , Magnesium Catalysts: Palladium Solvents: Methanol ; 1 h, 20 °C

Referencia

- Mechanistic study of a Pd/C-catalyzed reduction of aryl sulfonates using the Mg-MeOH-NH4OAc system, Chemistry - A European Journal, 2007, 13(5), 1432-1441

Synthetic Routes 4

Condiciones de reacción

1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 40 min, 170 °C

Referencia

- Microwave-assisted methylation of dihydroxybenzene derivatives with dimethyl carbonate, RSC Advances, 2016, 6(63), 58443-58451

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Water Catalysts: [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Dimethyl carbonate ; 1.5 h, 70 °C

Referencia

- Gold-Catalyzed Proto- and Deuterodeboronation, Journal of Organic Chemistry, 2015, 80(20), 9807-9816

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Water ; rt

2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

1.2 Reagents: Water ; rt

2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

Referencia

Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin

,

Applied Catalysis,

2023,

325,

Synthetic Routes 7

Condiciones de reacción

1.1 Catalysts: Dimethyl sulfide Solvents: Dimethyl carbonate ; 4 h, rt → 220 °C

Referencia

- Methylation with Dimethyl Carbonate/Dimethyl Sulfide Mixtures: An Integrated Process without Addition of Acid/Base and Formation of Residual Salts, ChemSusChem, 2022, 15(3),

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 10 min, rt

1.2 1.5 h, rt; overnight, 60 °C

1.2 1.5 h, rt; overnight, 60 °C

Referencia

- 2,1,3-Benzoxadiazole and 2,1,3-benzothiadiazole-based fluorescent compounds: Synthesis, characterization and photophysical/electrochemical properties, Dyes and Pigments, 2012, 95(3), 600-605

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 10 °C; < 10 °C

1.2 < 10 °C; < 10 °C → 80 °C; 0.5 h, 80 °C; 80 °C → 50 °C; 50 °C → 80 °C; 0.5 h, 80 °C; 80 °C → 50 °C; 50 °C → 80 °C; 3 h, 80 °C

1.2 < 10 °C; < 10 °C → 80 °C; 0.5 h, 80 °C; 80 °C → 50 °C; 50 °C → 80 °C; 0.5 h, 80 °C; 80 °C → 50 °C; 50 °C → 80 °C; 3 h, 80 °C

Referencia

- Synthesis of 3,4-dimethoxybenzaldehyde through Vilsmeier-reaction, Changsha Dianli Xueyuan Xuebao, 2004, 19(4), 87-88

Synthetic Routes 10

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 18 h, rt

Referencia

- Strain-Promoted Double Azide Addition to Octadehydrodibenzo[12]annulene Derivatives, Helvetica Chimica Acta, 2019, 102(4),

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Ammonium acetate , Magnesium Catalysts: Palladium Solvents: Methanol ; 1 h, 20 °C

Referencia

- Pd/C-Catalyzed Deoxygenation of Phenol Derivatives Using Mg Metal and MeOH in the Presence of NH4OAc, Organic Letters, 2006, 8(5), 987-990

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min

1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h

1.3 Reagents: Carbon dioxide

2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

2.2 Reagents: Water ; rt

3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h

1.3 Reagents: Carbon dioxide

2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

2.2 Reagents: Water ; rt

3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

Referencia

Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin

,

Applied Catalysis,

2023,

325,

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

Referencia

Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin

,

Applied Catalysis,

2023,

325,

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, rt → reflux

2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min

2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h

2.3 Reagents: Carbon dioxide

3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

3.2 Reagents: Water ; rt

4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min

2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h

2.3 Reagents: Carbon dioxide

3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

3.2 Reagents: Water ; rt

4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

Referencia

Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin

,

Applied Catalysis,

2023,

325,

Synthetic Routes 16

Condiciones de reacción

1.1 250 h

Referencia

Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions

,

Journal of Analytical and Applied Pyrolysis,

2019,

137,

86-95

Synthetic Routes 17

Veratrole Raw materials

- Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate

- Ethyl bromoacetate

- 2-Iodoanisole

- Veratraldehyde

- Sulfate Lignin

- 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

- Methanesulfonic acid, trifluoro-, 3,4-dimethoxyphenyl ester

- 1,2-Diacetoxybenzene

- Ethyl 2-(2-methoxyphenoxy)acetate

- Guaiacol

- BOROXIN, TRIS(3,4-DIMETHOXYPHENYL)-

Veratrole Preparation Products

- 3,4-Dimethoxytoluene (494-99-5)

- 3,5-Dimethylbenzyl alcohol (27129-87-9)

- 4-Ethyl-1,2-dimethoxybenzene (5888-51-7)

- 4-Ethylguaiacol (2785-89-9)

- Vinyl Propionate (stabilized with MEHQ) (105-38-4)

- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)

- 2-Methoxy-4-propylphenol (2785-87-7)

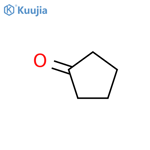

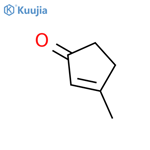

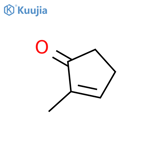

- Cyclopentanone (120-92-3)

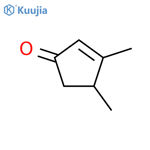

- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)

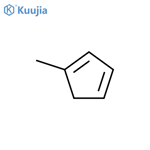

- 1-methylcyclopenta-1,3-diene (96-39-9)

- 3-methylcyclopent-2-en-1-one (2758-18-1)

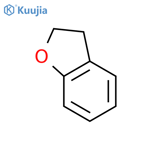

- Coumaran (496-16-2)

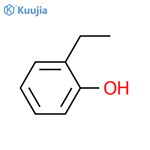

- 2-Ethylphenol (90-00-6)

- 2-Methoxy-4-methylphenol (93-51-6)

- 3′,5′-Dimethoxyacetophenone (39151-19-4)

- 4'-Hydroxy-3'-methylacetophenone (876-02-8)

- Guaiacol (90-05-1)

- 2,3-Xylohydroquinone (608-43-5)

- Benzene, 4-butyl-1,2-dimethoxy- (59056-76-7)

- 1,2-Dimethoxy-4-propylbenzene (5888-52-8)

- 1-Ethyl-2,4-dimethylbenzene (874-41-9)

- 3,4,5-Trimethoxytoluene (6443-69-2)

- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)

- Methyl Eugenol (93-15-2)

- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)

- 2-Methyl-2-cyclopentenone (1120-73-6)

- 2-Ethyl-5-methylphenol (1687-61-2)

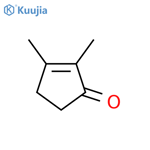

- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)

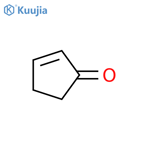

- 2-Cyclopentenone (930-30-3)

- 2,6-Dimethoxyphenol (91-10-1)

- Veratrole (91-16-7)

- 1,2-Dihydroxyindane (4370-02-9)

- 2-methoxy-3-methylphenol (18102-31-3)

- 4-Ethylphenol (123-07-9)

- 1,2,3-Trimethoxybenzene (634-36-6)

Veratrole Proveedores

Amadis Chemical Company Limited

Miembros de la medalla de oro

(CAS:91-16-7)1,2-Dimethoxybenzene

Número de pedido:A843745

Estado del inventario:in Stock

Cantidad:5kg

Pureza:99%

Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:00

Precio ($):297.0

Veratrole Literatura relevante

-

Keishiro Tahara,Tetsuhiro Akita,Shohei Katao,Jun-ichi Kikuchi Dalton Trans. 2014 43 1368

-

Majid M. Heravi,Vahideh Zadsirjan,Pegah Saedi,Tayebeh Momeni RSC Adv. 2018 8 40061

-

Dequan Zhang,Xinghua Zhang,Han Yin,Qingqi Zheng,Longlong Ma,Song Li,Yuchun Zhang,Peng Fu RSC Adv. 2023 13 10830

-

Christopher M. Bernt,Giovanni Bottari,Jacob A. Barrett,Susannah L. Scott,Katalin Barta,Peter C. Ford Catal. Sci. Technol. 2016 6 2984

-

Michaele J. Hardie,Colin L. Raston CrystEngComm 2001 3 162

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos bencenos benceno y derivados sustituidos Dimetoxibencenos

- Disolventes y químicos orgánicos Compuestos Orgánicos bencenos benceno y derivados sustituidos Metoxibencenos Dimetoxibencenos

- Disolventes y químicos orgánicos Compuestos Orgánicos Alcohol/Éter

91-16-7 (Veratrole) Productos relacionados

- 100-51-6(Benzyl alcohol)

- 88-99-3(Phthalic acid)

- 101-84-8(phenoxybenzene)

- 93-17-4(2-(3,4-dimethoxyphenyl)acetonitrile)

- 3535-37-3(3,4-Dimethoxybenzoyl chloride)

- 90-05-1(Guaiacol)

- 135-77-3(1,2,4-Trimethoxybenzene)

- 91-10-1(2,6-Dimethoxyphenol)

- 573-11-5(2,3,4-Trimethoxybenzoic acid)

- 100-52-7(Benzaldehyde)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:91-16-7)1,2-Dimethoxybenzene

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe

atkchemica

(CAS:91-16-7)1,2-Dimethoxybenzene

Pureza:95%+

Cantidad:1g/5g/10g/100g

Precio ($):Informe